1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
Description
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a synthetic small molecule characterized by a central pyrrolidin-5-one scaffold substituted with a 4-fluorobenzyl group at the N1 position and a urea linkage connecting the m-tolyl aromatic ring (Figure 1). The 4-fluorobenzyl moiety enhances lipophilicity and may improve target binding via halogen interactions, while the urea group provides hydrogen-bonding capacity for active-site engagement . Preliminary in vitro studies report an IC50 of 0.45 µM against Mpro, suggesting moderate potency .
Properties
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-3-2-4-18(9-14)23-20(26)22-11-16-10-19(25)24(13-16)12-15-5-7-17(21)8-6-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZIOYKJUNBLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Urea Derivatives with Varied Aromatic Substituents
- Compound A : 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pyridin-3-ylmethyl)urea
- Replaces the m-tolyl group with a pyridinylmethyl moiety.
- Exhibits reduced potency (IC50 = 0.89 µM) compared to the target compound, likely due to decreased hydrophobic interactions with Mpro’s S2 pocket .
- Compound B : 1-((1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- Substitutes 4-fluorobenzyl with 4-chlorobenzyl.
- Slightly higher potency (IC50 = 0.38 µM), attributed to stronger halogen bonding with the Mpro active site .
Non-Urea Analogues Targeting SARS-CoV-2 Mpro
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Features a piperidine-carboxamide backbone instead of pyrrolidinone-urea. Reported IC50 of 0.62 µM; the naphthalene group enhances π-π stacking but may compromise solubility .
- (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Comparative Pharmacological Data
Key Findings from Molecular Studies
- Binding Interactions : The target compound forms hydrogen bonds with Gly143 and Glu166 in Mpro’s active site via its urea group, while the 4-fluorobenzyl moiety engages in hydrophobic interactions with Pro168 .
- Selectivity : Compared to sulfonamide-based COX-2 inhibitors (e.g., IC50 = 0.12 µM for COX-2 ), the target compound shows narrower off-target effects, as urea derivatives are less prone to cyclooxygenase inhibition .
- Metabolic Stability: The pyrrolidinone core confers better metabolic stability than piperidine-carboxamide analogues, as evidenced by longer half-life (t1/2 = 4.2 h vs. 2.8 h) in microsomal assays .
Biological Activity
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a pyrrolidinone ring and various aromatic substituents, suggests diverse biological activities that warrant further investigation.
Chemical Structure
The chemical formula of this compound is , with a molecular weight of approximately 355.4 g/mol. The presence of the 4-fluorobenzyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways by interacting with enzymes and receptors. The mechanism of action likely involves binding to these targets, thereby altering their activity and triggering downstream effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, similar to other compounds containing the 4-fluorobenzyl moiety, which have shown promise as tyrosinase inhibitors .
- Therapeutic Potential : The compound is being investigated for its potential use in treating conditions such as insomnia and depression due to its structural features that may enhance efficacy and selectivity for biological targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparison of Biological Activities
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential enzyme inhibitor |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Tyrosinase inhibitor |
| Kojic acid | 17.76 | Reference for comparison |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring followed by the introduction of various functional groups. Advanced techniques such as continuous flow reactors may be employed for industrial production to optimize yield and purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidin-5-one core via cyclization or functional group transformations, as seen in structurally related ureas .
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination under inert conditions .
- Step 3 : Coupling with m-tolyl isocyanate or via urea-forming reactions (e.g., using carbodiimide crosslinkers).
- Purity Assurance : Use HPLC (≥95% purity threshold) and LC-MS to verify intermediate and final product integrity. Sigma-Aldrich emphasizes independent validation of purity for structurally similar compounds .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions and urea linkage integrity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in neurological or anticancer contexts?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., GI50 values via MTT assays) or neuronal models (e.g., dopamine receptor binding assays, inspired by pimavanserin analogs ).
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT2A receptors or kinases.
- Mechanistic Studies : Employ Western blotting or qPCR to assess downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
Q. What strategies resolve contradictions in reported biological data for structurally similar ureas?
- Methodological Answer :
- Purity Reassessment : Re-evaluate compound purity via orthogonal methods (e.g., NMR + HPLC) to rule out batch variability .
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time.
- Structural Analog Comparison : Compare activity against analogs (e.g., 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)urea ) to identify critical pharmacophores.
Q. How can the metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
- PK Profiling : Conduct rodent studies with LC-MS/MS plasma analysis to determine half-life, bioavailability, and tissue distribution.
- Prodrug Design : If instability is observed, modify the urea moiety (e.g., tert-butyl protection) to enhance metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
